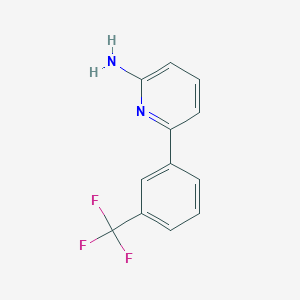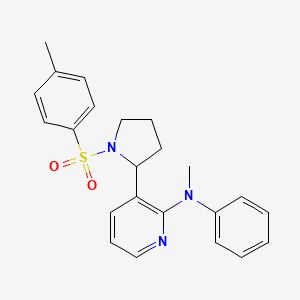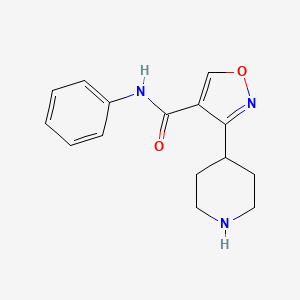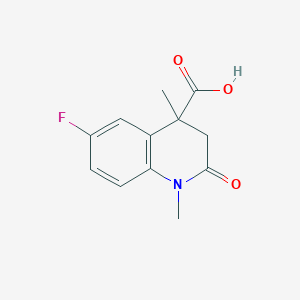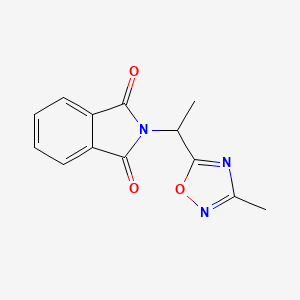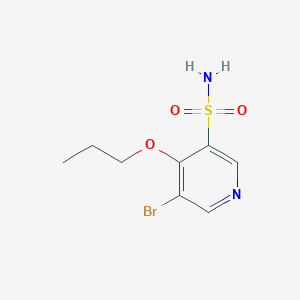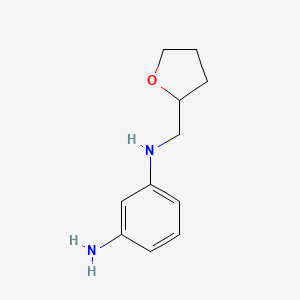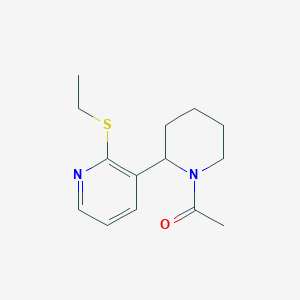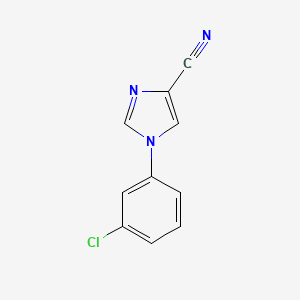
1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロフェニル)-1H-イミダゾール-4-カルボニトリルは、イミダゾール誘導体のクラスに属する化学化合物です。これは、イミダゾール環に結合したクロロフェニル基と、カルボニトリル基の存在を特徴としています。
準備方法
合成経路と反応条件: 1-(3-クロロフェニル)-1H-イミダゾール-4-カルボニトリルの合成は、通常、3-クロロベンゾニトリルとイミダゾールを特定の条件下で反応させることにより行われます。一般的な方法の1つには、ジメチルホルムアミド(DMF)のような極性非プロトン性溶媒中で、炭酸カリウムなどの塩基を使用することが含まれます。反応は通常、目的の生成物の形成を促進するために高温で行われます。
工業的生産方法: 工業的な設定では、1-(3-クロロフェニル)-1H-イミダゾール-4-カルボニトリルの生産には、高収率と純度を確保するために連続フロープロセスが関与することがあります。自動化された反応器と、温度、圧力、反応物の濃度などの反応パラメータの正確な制御は、効率的な生産に不可欠です。
化学反応の分析
反応の種類: 1-(3-クロロフェニル)-1H-イミダゾール-4-カルボニトリルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実施することができます。
置換: クロロフェニル基は、塩素原子が他の求核剤によって置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水性またはアルコール性媒体中の水酸化ナトリウム。
生成される主要な生成物:
酸化: 対応するカルボン酸またはアルデヒドの形成。
還元: アミンまたはアルコールの形成。
置換: さまざまな置換イミダゾール誘導体の形成。
科学研究への応用
1-(3-クロロフェニル)-1H-イミダゾール-4-カルボニトリルは、次のような科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について探求されています。
工業: 新素材と化学プロセスの開発に利用されます。
科学的研究の応用
1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(3-クロロフェニル)-1H-イミダゾール-4-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、特定の酵素の活性部位に結合することにより、基質の結合とそれに続く触媒作用を防ぎ、それによって特定の酵素の活性を阻害することができます。
類似の化合物:
1-(3-クロロフェニル)ピペラジン: 類似のクロロフェニル基を持つ化合物ですが、コア構造が異なります。
3-クロロメトカチノン: 別のクロロフェニル誘導体であり、独自の薬理学的特性を持っています。
ユニークさ: 1-(3-クロロフェニル)-1H-イミダゾール-4-カルボニトリルは、特定の化学的および生物学的特性を与えるイミダゾールコアがユニークです。
類似化合物との比較
1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different core structure.
3-Chloromethcathinone: Another chlorophenyl derivative with distinct pharmacological properties.
Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile is unique due to its imidazole core, which imparts specific chemical and biological properties
特性
分子式 |
C10H6ClN3 |
|---|---|
分子量 |
203.63 g/mol |
IUPAC名 |
1-(3-chlorophenyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-8-2-1-3-10(4-8)14-6-9(5-12)13-7-14/h1-4,6-7H |
InChIキー |
KIHLAIQWKMYOEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


